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Compound of Interest

Disodium 2,5-
Compound Name: _
dihydroxyterephthalate

Cat. No.: B8492298

For Researchers, Scientists, and Drug Development Professionals

Disodium 2,5-dihydroxyterephthalate, the deprotonated form of 2,5-dihydroxyterephthalic
acid (DHTA), is a versatile organic linker pivotal in the synthesis of advanced materials,
particularly Metal-Organic Frameworks (MOFsS). Its coordination properties and the inherent
functionalities of its hydroxyl and carboxylate groups make it a subject of significant interest in
materials science and drug development. This guide provides an in-depth overview of the
spectroscopic data for Disodium 2,5-dihydroxyterephthalate, alongside detailed
experimental protocols for its characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,5-dihydroxyterephthalic acid
and its derivatives. While a complete dataset for the disodium salt is not readily available in
single literature sources, the data for the parent acid and its potassium salt provide a strong
basis for predicting its spectroscopic characteristics.

Table 1: UV-Visible and Fluorescence Spectroscopy
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Compound

Solvent/State

Expected for
Disodium 2,5-

dihydroxytere

Absorption Emission

Amax (nm) Amax (nm)

phthalate

2,5-
Dihydroxyterepht
halic Acid
(DHTA)

Various Organic

Solvents

A red-shift in

both absorption
and emission is
expected due to
deprotonation of

the hydroxyl and

~375 Blue Emission

carboxylic acid
groups, which
increases
electron density
on the aromatic

ring.

Potassium 2,5-
dihydroxyterepht
halate (DHT-K)

Water

Similar to the
potassium salt,
yellow
fluorescence is
anticipated. The
540 (Yellow

Fluorescence)

- aqueous
Not specified N

solubility of the
disodium salt
makes water an
appropriate
solvent for these

measurements.

Table 2: Nuclear Magnetic Resonance (NMR)

Spectroscopy
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Nucleus Compound

Solvent

Chemical Shift
(5, ppm)

Expected for
Disodium 2,5-
dihydroxytere
phthalate

2,5-
Dihydroxyterepht
halic Acid

1H NMR

DMSO-ds

~7.3 (s, 2H, Ar-
H), ~10.5 (br s,
2H, -OH), ~13.0
(brs, 2H, -
COOH)

In D20, the
acidic protons of
the hydroxyl and
carboxylic acid
groups will be
exchanged and
will not be
observed. The
aromatic proton
signal is
expected to shift
slightly upfield
due to increased
electron
shielding from
the deprotonated

groups.

2,5-
Dihydroxyterepht
halic Acid

13C NMR

DMSO-ds

~117 (Ar-C-H),
~150 (Ar-C-OH),
~168 (C=0)

The carboxylate
carbon signal is
expected to shift
downfield to
~170-180 ppm
upon
deprotonation.
The aromatic
carbons will also
experience shifts
due to the
change in
electronic

environment.
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Table 3: Infrared (IR) Spectroscopy

Expected for

Key Vibrational Disodium 2,5-
Compound Sample State . .
Frequencies (cm~*) dihydroxyterephtha
late
The broad O-H
stretching band will be
absent. The sharp
C=0 stretching
frequency of the
carboxylic acid will be
- ~3000-3500 (broad, replaced by two
' ) ] O-H stretch), ~1650- characteristic bands
Dihydroxyterephthalic Solid (KBr or ATR)
Acid 1700 (C=0 stretch, for the carboxylate
ci
carboxylic acid) anion: an asymmetric

stretching band
around 1550-1610
cm~t and a symmetric
stretching band
around 1360-1450

cm~

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the
characterization of Disodium 2,5-dihydroxyterephthalate.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of the compound in solution.
Instrumentation: A dual-beam UV-Visible spectrophotometer.
Procedure:

o Sample Preparation: Prepare a stock solution of Disodium 2,5-dihydroxyterephthalate in
deionized water at a concentration of approximately 1 mM. From this stock, prepare a series
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of dilutions (e.g., 10, 25, 50 uM) using deionized water.

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank
reference.

Sample Measurement: Record the UV-Vis spectrum of each dilution from 200 to 800 nm.

Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Fluorescence Spectroscopy

Objective: To characterize the emission properties of the compound.
Instrumentation: A spectrofluorometer.
Procedure:

Sample Preparation: Use the same dilute solutions prepared for UV-Visible spectroscopy.
The concentration may need to be adjusted to avoid inner filter effects.

Excitation: Excite the sample at its Amax determined from the UV-Vis spectrum.

Emission Scan: Record the fluorescence emission spectrum over a wavelength range
starting from the excitation wavelength to approximately 800 nm.

Data Analysis: Determine the wavelength of maximum emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To elucidate the molecular structure of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure for *H and 3C NMR:

o Sample Preparation: Dissolve approximately 5-10 mg of Disodium 2,5-
dihydroxyterephthalate in 0.5-0.7 mL of deuterium oxide (D20). D20 is used as the solvent
to avoid a large solvent proton signal.
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'H NMR Acquisition: Acquire the *H NMR spectrum. The absence of exchangeable protons (-
OH, -COOH) is expected.

13C NMR Acquisition: Acquire the 13C NMR spectrum. A proton-decoupled sequence is
typically used to simplify the spectrum.

Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal
standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

Background Scan: Record a background spectrum of the clean ATR crystal.

Sample Application: Place a small amount of the solid Disodium 2,5-
dihydroxyterephthalate powder onto the ATR crystal and apply pressure to ensure good
contact.

Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400

cm™1,

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups in the molecule.

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for Disodium 2,5-

dihydroxyterephthalate.
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Spectroscopic Characterization
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Caption: Synthesis of Disodium 2,5-dihydroxyterephthalate and its characterization
workflow.

» To cite this document: BenchChem. [Spectroscopic Profile of Disodium 2,5-
dihydroxyterephthalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8492298#spectroscopic-data-for-disodium-2-5-
dihydroxyterephthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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